Structural and Pharmacophoric Differentiation from the Unsubstituted PP3 Core Scaffold
The target compound differs from PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) by the presence of a 6-methylsulfanyl (-SCH3) group and an N-methyl substituent on the 4-amino position. PP3 is a weak EGFR inhibitor (IC50 = 2.7 μM) and a negative control for Src kinase . The 6-methylsulfanyl group is a well-precedented pharmacophoric element in pyrazolo[3,4-d]pyrimidine kinase inhibitors, capable of occupying the sugar-pocket or hydrophobic back-pocket of the ATP-binding site to enhance affinity and modulate selectivity [1]. The N-methyl substitution removes one hydrogen-bond donor from the hinge-binding 4-amino group, which alters the hydrogen-bonding pattern with the kinase hinge region and can reduce off-target binding to kinases that require a bidentate donor interaction [1]. These structural differences are expected to produce distinct kinase selectivity profiles and potency shifts relative to PP3, although direct head-to-head enzymatic data for the target compound have not been publicly disclosed in peer-reviewed literature.
| Evidence Dimension | Presence of 6-methylsulfanyl and N-methyl substituents vs. unsubstituted core |
|---|---|
| Target Compound Data | Contains 6-SCH3 and 4-NHCH3 groups; MW = 271.34 Da; predicted clogP ≈ 2.8–3.2 |
| Comparator Or Baseline | PP3 (CAS 5334-30-5): no 6-substituent, 4-NH2; MW = 211.22 Da; measured EGFR IC50 = 2.7 μM ; predicted clogP ≈ 1.5–1.9 |
| Quantified Difference | MW increase of 60.12 Da (28.5% larger); clogP increase of approximately 1.0–1.7 log units; loss of one H-bond donor |
| Conditions | Structural comparison based on 2D chemical structure and standard computational LogP predictions |
Why This Matters
The 6-methylsulfanyl and N-methyl modifications are expected to significantly alter kinase selectivity and cellular permeability relative to PP3, making the target compound a distinct chemical probe for kinase profiling rather than a simple PP3 congener.
- [1] Abbas SE-S, Aly EI, Awadallah FM, Mahmoud WR. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity. Chem Biol Drug Des. 2015;85:608-622. doi:10.1111/cbdd.12451. View Source
